7-Chloro-3-(1-methyl-4-piperidinyl)indole
Description
The Indole (B1671886) Nucleus as a Privileged Scaffold in Drug Discovery
The indole nucleus, a bicyclic aromatic heterocyclic system composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry. researchgate.netnih.gov Its prominence stems from its designation as a "privileged scaffold," a term used to describe molecular frameworks that can bind to multiple, diverse biological targets with high affinity. nih.govnih.gov This versatility makes the indole ring a highly attractive starting point for the design and development of new therapeutic agents. researchgate.netnih.gov
The indole scaffold's ability to serve as a ligand for a wide array of receptors is attributed to its structural features. nih.gov The planar, aromatic nature of the ring system, coupled with the presence of a hydrogen bond donor (the N-H group of the pyrrole ring), allows for various types of interactions with biological macromolecules, including van der Waals forces, hydrogen bonding, and π-π stacking. acs.org Furthermore, the indole ring is relatively small yet possesses a significant degree of structural complexity, providing a balance of rigidity and conformational flexibility that is conducive to receptor binding. The structural versatility of the indole scaffold allows for the introduction of a wide range of substituents at multiple positions, enabling the fine-tuning of its pharmacological properties. nih.gov
The significance of the indole nucleus in drug discovery is underscored by its presence in a vast number of natural products and synthetic drugs with diverse therapeutic applications. nih.govresearchgate.net Many alkaloids, which are naturally occurring compounds with potent biological activities, contain the indole core. nih.gov This observation has inspired medicinal chemists to utilize the indole scaffold in the development of drugs targeting a broad spectrum of diseases. Examples of therapeutic areas where indole-containing drugs have made a significant impact include anti-inflammatory, antimicrobial, anticancer, and antiviral therapies. nih.govmdpi.com
The following table provides examples of U.S. Food and Drug Administration (FDA)-approved drugs that feature the indole scaffold, illustrating the wide range of their therapeutic applications.
| Drug Name | Therapeutic Application |
| Indomethacin | Anti-inflammatory |
| Ondansetron | Antiemetic |
| Sumatriptan | Antimigraine |
| Pindolol | Antihypertensive |
| Vincristine (B1662923) | Anticancer |
Contemporary Research Landscape of Indole Derivatives
The investigation of indole derivatives remains a highly active and evolving area of medicinal chemistry research. nih.govsci-hub.se Contemporary studies continue to build upon the foundational understanding of the indole scaffold's privileged nature, exploring new avenues for therapeutic intervention and addressing emerging healthcare challenges. sci-hub.se The structural versatility of the indole ring allows for extensive chemical modifications, leading to the generation of large libraries of novel compounds with the potential for improved efficacy, selectivity, and pharmacokinetic profiles. nih.gov
A significant focus of current research is the development of indole derivatives as targeted therapies for cancer. nih.govgoogle.com Scientists are designing and synthesizing novel indole-based compounds that can selectively inhibit specific molecular targets implicated in cancer progression, such as protein kinases and histone deacetylases. nih.gov This targeted approach aims to maximize therapeutic efficacy while minimizing the side effects commonly associated with traditional chemotherapy. nih.gov
In addition to oncology, the exploration of indole derivatives spans a wide range of therapeutic areas, including:
Infectious Diseases: Researchers are investigating indole-based compounds for their potential as antibacterial, antifungal, antiviral, and antiparasitic agents. researchgate.netmdpi.com The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents with novel mechanisms of action, and the indole scaffold provides a promising platform for their discovery. sci-hub.se
Neurodegenerative Diseases: The role of indole derivatives in the management of neurodegenerative disorders such as Alzheimer's and Parkinson's disease is an area of growing interest. nih.gov Studies are focused on developing compounds that can modulate neurotransmitter systems, reduce oxidative stress, and inhibit the aggregation of proteins associated with these conditions. nih.gov
Inflammatory and Metabolic Disorders: Indole derivatives continue to be explored for their anti-inflammatory properties, with research aimed at developing safer and more effective alternatives to existing nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Additionally, the potential of indole-based compounds to address metabolic disorders like diabetes and obesity is being investigated. sci-hub.se
The following table summarizes the diverse pharmacological activities that are the focus of contemporary research on indole derivatives.
| Pharmacological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
| Neuroprotective | Neurodegenerative Diseases |
| Antidiabetic | Metabolic Disorders |
Rationale for Investigating 7-Chloro-3-(1-methyl-4-piperidinyl)indole
The specific chemical structure of this compound suggests a deliberate design based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies of indole-based compounds. The rationale for investigating this particular molecule can be deconstructed by examining its constituent parts: the indole scaffold, the chloro substituent at the 7-position, and the 1-methyl-4-piperidinyl group at the 3-position.
The indole scaffold itself, as previously discussed, is a well-established privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets, particularly those within the central nervous system (CNS). nih.govnih.gov
The 3-(piperidinyl)indole moiety is a common structural motif in compounds designed to interact with serotonin (B10506) receptors, particularly the 5-HT receptor subtypes. nih.gov The piperidine (B6355638) ring, a saturated heterocycle, can adopt various conformations, allowing for optimal positioning within the receptor binding pocket. The nitrogen atom of the piperidine ring is typically protonated at physiological pH, enabling it to form a crucial ionic interaction with an acidic amino acid residue in the target receptor. The 1-methyl substituent on the piperidine nitrogen can influence the compound's basicity and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
The chloro substituent at the 7-position of the indole ring is a key modification that can significantly impact the compound's pharmacological profile. Halogen atoms, such as chlorine, are often introduced into drug candidates to modulate their electronic properties and metabolic stability. The electron-withdrawing nature of the chlorine atom can alter the electron density of the indole ring system, potentially influencing its binding affinity and selectivity for the target receptor. Furthermore, the presence of a halogen can block sites of metabolism, thereby increasing the compound's half-life and duration of action. The 7-position is a common site for substitution in indole-based drug discovery, as modifications at this position are often well-tolerated and can lead to improvements in potency and selectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-(1-methylpiperidin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-17-7-5-10(6-8-17)12-9-16-14-11(12)3-2-4-13(14)15/h2-4,9-10,16H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDBYBYQRLQOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459872 | |
| Record name | 7-Chloro-3-(1-methyl-4-piperidinyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
734518-22-0 | |
| Record name | 7-Chloro-3-(1-methyl-4-piperidinyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization and Biological Activity Profiles of 7 Chloro 3 1 Methyl 4 Piperidinyl Indole
Investigation as a Glycogen Synthase Kinase-3β (GSK-3β) Inhibitor
No publicly available research has investigated 7-Chloro-3-(1-methyl-4-piperidinyl)indole as an inhibitor of GSK-3β. While the broader class of indole (B1671886) and piperidine-containing molecules has been explored for GSK-3β inhibition in the context of neurodegenerative diseases, specific data on the 7-chloro substituted derivative is absent from the scientific record. nih.govmdpi.comnih.govmdpi.comfrontiersin.org
Role of GSK-3β in Neurodegenerative Pathologies
Glycogen Synthase Kinase-3β is a well-established kinase implicated in the pathology of several neurodegenerative disorders, including Alzheimer's disease. nih.govmdpi.commdpi.com Its role in cellular processes such as tau phosphorylation and Wnt signaling makes it a significant target for therapeutic intervention. mdpi.com However, no studies have specifically linked this compound to the modulation of these pathways.
Enzymatic Inhibition Assays and Potency Determination
There is no published data on the enzymatic inhibition of GSK-3β by this compound. Consequently, its potency, typically determined by IC50 values from in vitro kinase assays, remains unknown.
Modulation of Neurotransmitter Systems and Receptors
There is no information available regarding the interaction of this compound with any neurotransmitter systems or receptors. Its binding profile, affinity, and functional activity at common central nervous system targets have not been characterized in the public domain.
Other Biological Activities of Indole Derivatives (Contextual)
The indole nucleus is a prominent scaffold in a vast number of biologically active compounds and approved pharmaceuticals. nih.govjchr.org This heterocyclic structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged pharmacophore due to its ability to mimic the structure of peptides and interact with a wide array of biological targets. researchgate.net
Indole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities. researchgate.net Extensive research has highlighted their potential in numerous therapeutic areas:
Anticancer Activity: The indole framework is a cornerstone of many anticancer agents. nih.gov Derivatives have been shown to inhibit various cancer-related targets, including protein kinases and tubulin, leading to antiproliferative effects. nih.gov Well-known drugs like vincristine (B1662923) and vinblastine (B1199706) contain the indole moiety. nih.gov
Antimicrobial and Antiviral Effects: Many indole-containing compounds have been investigated for their efficacy against bacteria, fungi, and viruses, including HIV. jchr.orgresearchgate.net
Anti-inflammatory Properties: Certain indole derivatives have been reported to possess significant anti-inflammatory and analgesic activities. researchgate.net
Central Nervous System (CNS) Activity: The indole structure is present in key neurotransmitters like serotonin (B10506) and melatonin, and as such, its derivatives are active in the CNS. nih.gov This has led to the development of indole-based drugs for treating depression, anxiety, and neurodegenerative conditions like Alzheimer's and Parkinson's disease. jchr.org
Other Activities: The therapeutic applications of indole derivatives also extend to cardiovascular diseases (e.g., antihypertensive agents), metabolic disorders (e.g., antidiabetic), and parasitic infections (e.g., antimalarial). nih.govresearchgate.net
This diversity in biological function underscores the importance of the indole scaffold in medicinal chemistry and drug discovery. jchr.orgnih.gov Each unique substitution pattern on the indole ring can lead to vastly different pharmacological profiles, necessitating specific studies for each individual compound.
Antimicrobial Research
The indole ring is a constituent of many compounds investigated for antimicrobial properties. mdpi.com Research into various indole derivatives has demonstrated a spectrum of activity against different microbial strains. chemijournal.com For instance, certain 3-substituted indole derivatives have been shown to possess activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. chemijournal.com The mechanism of action for antimicrobial indoles can involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.
Studies have also shown that the presence and position of halogen atoms, such as chlorine, on the indole ring can be critical for the efficacy of antimicrobial activity. nih.gov However, specific research detailing the antimicrobial activity profile of this compound against various bacterial or fungal strains is not extensively available in the current body of literature. While the general class of substituted indoles shows promise, dedicated studies are required to determine the specific antimicrobial potential of this particular compound.
Anti-inflammatory Studies
Compounds featuring the indole skeleton have been a subject of interest in the development of anti-inflammatory agents. mdpi.comnih.gov The inflammatory process involves a complex cascade of cellular activation and the release of mediator molecules. nih.gov Research has shown that certain indole derivatives can modulate these inflammatory pathways. nih.gov For example, studies on specifically designed 4-indolyl-2-arylaminopyrimidine derivatives demonstrated the ability to inhibit the production of pro-inflammatory cytokines like IL-6 and IL-8 in human bronchial epithelial cells. nih.gov
While the broader family of indole-containing molecules has shown potential in modulating inflammatory responses, specific investigations into the anti-inflammatory effects of this compound have not been detailed in available research. Therefore, its specific activity, mechanism of action, and potential efficacy in models of inflammation remain to be elucidated.
Antioxidant Activity
Indole derivatives are among the many heterocyclic compounds that have been evaluated for antioxidant properties. nih.gov The antioxidant capacity of these molecules is often linked to their ability to scavenge free radicals, which can be influenced by the nature and position of substituents on the indole ring. nih.gov
Research into a series of C-3 substituted indole derivatives has explored how different functional groups at this position modulate antioxidant ability. nih.gov These studies utilized various in vitro assays to determine radical scavenging and reductive capabilities, suggesting that the substituent directly connected to the C-3 position plays a crucial role in the observed antioxidant activity. nih.gov The presence of an unsubstituted indole nitrogen atom is also considered important for this activity. nih.gov Despite these findings for the general class of C-3 substituted indoles, specific data from antioxidant assays for this compound is not presently available.
Complement Factor B Inhibition
A significant area of research for piperidinyl-indole derivatives is their activity as inhibitors of complement factor B (CFB). google.comnih.gov Factor B is a critical serine protease in the alternative pathway (AP) of the complement system, an essential component of innate immunity. frontiersin.org The alternative pathway acts as an amplification loop for complement activation, and its dysregulation is implicated in several diseases. google.comfrontiersin.org By inhibiting Factor B, the amplification of the complement cascade can be suppressed. google.com
The development of small-molecule inhibitors targeting Factor B is a therapeutic strategy for complement-mediated diseases, including certain ophthalmic and autoimmune conditions. google.com Patent literature describes a range of piperidinyl-indole derivatives designed specifically to inhibit Factor B activity with high affinity. google.comgoogle.com While data for this compound is not explicitly detailed, the patent for related compounds highlights the potential of this structural class. For instance, a structurally similar compound, (±)-4-(1-((5-chloro-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid, is cited within this class of inhibitors. google.com
Another study demonstrated that a potent piperidinyl indole derivative, (+)-4-((2S,4R)-1-((5-methoxy-7-methyl-1H-indol-4-yl) methyl)-4-methylpiperidin-2-yl) benzoic acid, could attenuate disease progression in a mouse model of diabetic nephropathy by inhibiting the over-activation of the complement system. nih.gov This underscores the therapeutic potential of targeting Factor B with this class of compounds.
Data Table: Representative Piperidinyl Indole Factor B Inhibitors
The following table includes data for structurally related piperidinyl indole derivatives to illustrate the biological activity of this class of compounds as Factor B inhibitors. Specific inhibitory data for this compound is not available in the cited sources.
| Compound Name | Biological Activity / Finding | Source |
| (+)-4-((2S,4R)-1-((5-methoxy-7-methyl-1H-indol-4-yl) methyl)-4-methylpiperidin-2-yl) benzoic acid | A highly potent CFB-targeting compound that attenuated established diabetic nephropathy in db/db mice. | nih.gov |
| (±)-4-(1-((5-chloro-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid | Listed as a piperidinyl-indole derivative for the treatment or prevention of complement-mediated diseases. | google.com |
Mechanistic Insights into the Biological Actions of 7 Chloro 3 1 Methyl 4 Piperidinyl Indole
Molecular Binding Modes and Interactions with Target Enzymes/Receptors
The precise molecular binding modes of 7-Chloro-3-(1-methyl-4-piperidinyl)indole are not extensively detailed in publicly available research. However, by examining studies on structurally similar indole (B1671886) and piperidine (B6355638) derivatives, we can infer potential interaction mechanisms. Compounds containing a piperidine ring have been shown to interact with the active sites of various proteins, often forming hydrogen bonds and van der Waals interactions. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated binding to several proteins implicated in cancer, with calculated binding energies indicating stable complex formation. nih.gov The interactions involved key amino acid residues such as ARG, THR, GLU, HIS, ALA, and ASN, leading to the formation of conventional hydrogen bonds. nih.gov
In the context of kinase inhibition, which is a common activity for indole derivatives, specific interactions are crucial for potency and selectivity. For example, certain 5-chloro-indole-2-carboxylate derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR). nih.gov Docking studies of these related compounds revealed important hydrogen bond interactions with key amino acid residues within the EGFR binding site. nih.gov Furthermore, a patent for piperidinyl-indole derivatives suggests their role as inhibitors of Factor B, a key enzyme in the alternative complement pathway, indicating another potential area of interaction for compounds with this scaffold.
The binding interactions for analogous piperidine-containing compounds with their target proteins are summarized in the table below.
| Compound Class | Target Protein(s) | Interacting Amino Acid Residues | Type of Interaction |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | 6FS1, 6FSO, 6TJU, 5N21, 1OLL | ARG, THR, GLU, HIS, ALA, ASN | Conventional Hydrogen Bonds, Van der Waals |
| 5-chloro-indole-2-carboxylate derivatives | EGFR, BRAFV600E | Not explicitly detailed | Hydrogen Bonds, High Binding Affinity |
Elucidation of Signal Transduction Pathway Modulation
The modulation of signal transduction pathways by this compound is likely linked to its interactions with specific protein targets. While direct evidence for this specific compound is scarce, related compounds offer insights into potential mechanisms. For instance, piperidine-containing compounds have been observed to inhibit the JAK/STAT protein kinase pathway, which is crucial for signals related to cell proliferation, differentiation, and anti-apoptotic processes. nih.gov Aberrant JAK2 fusion proteins are known to mediate constitutive STAT activation in certain hematological cancers. nih.gov
Furthermore, indole derivatives have been identified as inhibitors of both wild-type and mutant EGFR pathways, which are critical in many cancers. nih.govnih.gov Inhibition of EGFR can block downstream signaling cascades that promote cell growth and survival. Some indole derivatives have also been shown to act as dual inhibitors of EGFR and VEGFR-2, another key receptor tyrosine kinase involved in angiogenesis.
A patent describing piperidinyl-indole derivatives highlights their function as modulators of the complement system's alternative pathway through the inhibition of Factor B. google.com This suggests a potential role in modulating immune and inflammatory responses.
| Pathway | Modulating Compound Class | Potential Effect |
| JAK/STAT | Piperidine-containing compounds | Inhibition of anti-apoptotic, proliferative, and differentiation signals |
| EGFR/BRAF | Chloro-indole derivatives | Inhibition of cancer cell proliferation |
| Complement Alternative Pathway | Piperidinyl-indole derivatives | Inhibition of Factor B activity |
Allosteric vs. Orthosteric Binding Mechanisms
The distinction between allosteric and orthosteric binding is crucial for understanding a compound's pharmacological profile. Orthosteric ligands bind to the primary active site of a receptor or enzyme, directly competing with the endogenous substrate. In contrast, allosteric modulators bind to a secondary, topographically distinct site, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand.
While there is no definitive study classifying the binding mechanism of this compound, research on related structures provides some clues. For example, certain substituted indole derivatives have been discovered to act as allosteric inhibitors of the m6A-RNA methyltransferase, METTL3-14 complex. nih.gov These compounds exhibited a noncompetitive inhibitory profile, which is characteristic of allosteric binding. nih.gov
Conversely, many kinase inhibitors with an indole scaffold, such as those targeting EGFR, typically function as orthosteric inhibitors, competing with ATP for binding in the enzyme's active site. nih.govnih.gov
A study on a 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e] google.comnih.govnih.govthiadiazine 1,1-dioxide identified it as a positive allosteric modulator of the AMPA receptor. nih.gov This demonstrates that the "7-chloro" substitution on a heterocyclic core is compatible with allosteric modulation.
Given that compounds with similar core structures can exhibit either binding mode, experimental validation would be necessary to definitively characterize the binding mechanism of this compound.
| Binding Mechanism | Evidence from Related Compounds |
| Allosteric | Substituted indole derivatives act as allosteric inhibitors of the METTL3-14 complex. nih.gov A 7-chloro-benzothiadiazine derivative is a positive allosteric modulator of the AMPA receptor. nih.gov |
| Orthosteric | Many indole-based kinase inhibitors (e.g., for EGFR) are orthosteric, competing with ATP. nih.govnih.gov |
Structure Activity Relationship Sar Studies of 7 Chloro 3 1 Methyl 4 Piperidinyl Indole and Its Analogs
Impact of Chlorine Substitution on Biological Activity
The presence and position of halogen atoms, particularly chlorine, can significantly modulate the pharmacological profile of a molecule. The introduction of a chlorine atom can alter a compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its interaction with biological targets. researchgate.netresearchgate.net
Research into various chemical classes has shown that chlorine substitution often enhances biological activity. researchgate.net This enhancement can be attributed to several factors:
Increased Lipophilicity : The addition of a chlorine atom generally increases the lipophilicity of a molecule. researchgate.netresearchgate.net This can lead to better penetration of cell membranes and improved access to lipophilic domains of target proteins. researchgate.net
Electronic Effects : As a strong electron-withdrawing group, chlorine can polarize the molecule, potentially leading to stronger non-bonding interactions with receptor binding sites. researchgate.netresearchgate.net These electronic effects can influence the function of the target protein and consequently affect biological activity. researchgate.net
Metabolic Stability : Chlorine atoms can block sites of metabolic hydroxylation, a common pathway for drug inactivation. This can increase the compound's metabolic stability and prolong its duration of action. researchgate.net
Binding Interactions : The chlorine atom itself can participate in specific interactions, such as halogen bonding, within the binding pocket of a receptor, contributing to higher affinity. nih.gov
In the context of 7-Chloro-3-(1-methyl-4-piperidinyl)indole, the chlorine at the 7-position of the indole (B1671886) ring is a critical determinant of its activity. Studies on related chlorinated compounds have demonstrated that the position of the chlorine atom is crucial; for instance, in some series, a chloro derivative showed significantly stronger inhibition of a biological target compared to other halogenated or non-halogenated analogs. nih.gov The specific placement at the C7 position suggests a tailored interaction with its biological target, where the electronic and steric properties of chlorine are optimal for binding and efficacy.
Table 1: General Effects of Chlorine Substitution on Molecular Properties and Biological Activity
| Property Affected | General Consequence of Chlorine Substitution | Potential Impact on Biological Activity |
| Lipophilicity | Increase | Enhanced membrane permeability and binding to lipophilic pockets. researchgate.net |
| Electronic Nature | Electron-withdrawing | Polarization of the molecule, leading to increased non-bonding interactions with the target. researchgate.net |
| Metabolic Profile | Can block metabolic sites | Increased stability against metabolic degradation, prolonging effect. researchgate.net |
| Binding Affinity | Can form halogen bonds | Provides an additional specific interaction with the receptor, increasing potency. nih.gov |
Influence of the Piperidine (B6355638) Moiety and its Modifications
The 3-(1-methyl-4-piperidinyl) portion of the molecule is another key pharmacophoric element. The piperidine ring serves as a versatile scaffold in medicinal chemistry, often providing a basic nitrogen atom that is protonated at physiological pH, enabling crucial ionic interactions with biological targets like receptors and enzymes. nih.gov
Key aspects of the piperidine moiety's influence include:
Basic Nitrogen : The nitrogen atom in the piperidine ring is typically essential for activity. Its basicity (pKa) influences the degree of ionization at physiological pH, which is critical for interactions with acidic residues (e.g., aspartate, glutamate) in a binding site. Modifications, such as replacing the piperidine with a less basic piperazine, have been shown to alter pharmacokinetic properties in related indole series. acs.org
N-Methyl Group : The methyl group on the piperidine nitrogen (N1 position) plays a significant role. It affects the molecule's size, lipophilicity, and the steric environment around the nitrogen. In many compound series, the N-substituent is crucial for potency and selectivity. Removing or altering this group can drastically change the pharmacological profile.
Positional Attachment : The attachment at the 4-position of the piperidine ring directs the indole moiety in a specific spatial orientation. This geometry is often critical for fitting into the receptor's binding pocket.
Ring Conformation and Unsaturation : The saturated piperidine ring adopts a stable chair conformation. mdpi.compreprints.org Introducing unsaturation, creating a tetrahydropyridine (B1245486) ring, can lead to a significant increase in potency in some related series, suggesting that a more planar conformation might be favorable for binding in certain cases. dndi.org Conversely, replacing the piperidine ring with an acyclic analog can result in a complete loss of activity, highlighting the importance of the ring's conformational constraint. dndi.org
Table 2: Impact of Piperidine Moiety Modifications in Related Indole Analogs
| Modification | Example from Related Series | Observed Effect on Activity | Reference |
| Ring Unsaturation | Piperidine vs. Tetrahydropyridine | Ten-fold increase in potency observed. | dndi.org |
| Ring Replacement | Piperidine vs. Morpholine | Led to an inactive compound. | dndi.org |
| Ring Replacement | Piperidine vs. Acyclic Analog | Resulted in a loss of activity. | dndi.org |
| Basicity Change | Piperidine vs. Piperazine | Altered pharmacokinetic profiles. | acs.org |
Role of the Indole Ring Substituents (e.g., C3 position)
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. rsc.org The C3 position is the most nucleophilic site and is frequently used for substitution to create diverse analogs. nih.govchemrxiv.org
The linkage of the piperidine ring at the C3 position of the indole is a common feature in many neurologically active agents. This specific substitution pattern is vital for the biological activity of this compound.
C3-Linkage : The C3 position is a common point of attachment for side chains in bioactive indoles. nih.gov Functionalizing this position is a convenient way to obtain more intricate structures that can interact with various biological targets. nih.gov For many indole derivatives, the presence of a conformationally constrained amino-containing side chain at the C3 position is an effective tool for optimizing both activity and selectivity. nih.gov
Influence of Other Substituents : While the primary focus is on the 7-chloro and C3-piperdinyl groups, other substitutions on the indole ring can also modulate activity. For instance, in some indole series, a methoxy (B1213986) group at the 5-position or a fluorine atom can be more favorable than chlorine for potency. researchgate.net The unsubstituted indole nitrogen (N1) can also be important, as its ability to act as a hydrogen bond donor may be crucial for receptor interaction. nih.gov
Stereochemical Considerations in Activity
Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. For molecules with chiral centers, one enantiomer is often significantly more active than the other, a phenomenon known as eudismic ratio.
While this compound itself does not have a chiral center, the introduction of substituents on the piperidine or indole rings can create stereoisomers. For example, in related 3-(piperidin-3-yl)-1H-indole derivatives, the chirality at the C3 position of the piperidine ring is a critical factor. nih.gov The synthesis and separation of individual enantiomers (R and S) of these analogs have shown that biological activity can be highly dependent on the absolute configuration. nih.gov
Differences in the spatial arrangement of substituents can lead to different binding orientations within a receptor, affecting affinity and efficacy. nih.gov NMR and X-ray crystallography studies on diastereomers of related compounds have confirmed that different stereoisomers adopt distinct spatial configurations, particularly around the piperidine ring and its nitrogen atom, which is essential for determining the molecule's interaction with its target. nih.gov Therefore, any further modification of the this compound scaffold that introduces chirality would require careful stereochemical evaluation.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net These models generate mathematical equations that can predict the activity of new, unsynthesized analogs, thereby guiding drug design and optimization.
For a series of compounds like the analogs of this compound, QSAR studies can provide valuable insights. researchgate.net
Descriptor-Based Models : 2D and 3D-QSAR models are developed using various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP). researchgate.net
Model Building and Validation : Multiple linear regression (MLR) is a common statistical method used to build QSAR models. researchgate.neteurjchem.com The robustness and predictive power of these models are rigorously validated using statistical metrics like the correlation coefficient (r²), cross-validated squared correlation coefficient (q²), and external predictive ability (pred_r²). researchgate.netnih.gov
Applications : A validated QSAR model can identify the key structural features that positively or negatively influence biological activity. For example, a QSAR study on a series of 7-chloro-4-aminoquinolines identified specific topological and electronic descriptors that were critical for their antimalarial activity. researchgate.net Similarly, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on indole derivatives have produced contour maps that visualize favorable and unfavorable regions for steric, electrostatic, and other interactions, providing a clear guide for structural modification. nih.gov
Such models could be applied to analogs of this compound to predict the activity of novel derivatives with different substitutions on the indole or piperidine rings, accelerating the discovery of more potent compounds. nih.gov
Table 3: Common Descriptors and Methods in QSAR Studies
| QSAR Approach | Key Descriptors / Fields | Typical Statistical Method | Output / Application |
| 2D-QSAR | Topological, electronic, physicochemical (e.g., LogP, molar refractivity) | Multiple Linear Regression (MLR), Genetic Algorithm (GA) | A mathematical equation predicting activity based on structural features. researchgate.net |
| 3D-QSAR (CoMFA) | Steric and electrostatic fields | Partial Least Squares (PLS) | 3D contour maps showing where bulky/positive or small/negative groups enhance activity. nih.gov |
| 3D-QSAR (CoMSIA) | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields | Partial Least Squares (PLS) | More detailed 3D contour maps for guiding structural modifications. nih.gov |
Preclinical Research Models and Methodologies for 7 Chloro 3 1 Methyl 4 Piperidinyl Indole
In Vitro Assay Systems for Target Validation (e.g., ADP Glo GSK-3β assay)
Target validation is a critical early step in drug discovery, confirming the interaction between a compound and its intended biological target. For compounds hypothesized to modulate kinase activity, specific assays are employed. Glycogen synthase kinase-3β (GSK-3β) has been identified as a significant target in various therapeutic areas, and its inhibition is a key area of investigation. nih.gov
The ADP-Glo™ Kinase Assay is a widely used platform for measuring the activity of kinases like GSK-3β. promega.combmglabtech.com This luminescent assay quantifies the amount of adenosine (B11128) diphosphate (B83284) (ADP) produced during a kinase reaction. promega.com The process involves two steps: first, after the kinase reaction, any remaining adenosine triphosphate (ATP) is depleted. Second, the ADP generated by the kinase is converted back into ATP, which then fuels a luciferase/luciferin reaction, producing a light signal directly proportional to the kinase activity. bmglabtech.com This system is highly sensitive, suitable for high-throughput screening, and can be used with a wide range of ATP concentrations, accommodating kinases with different ATP affinities. promega.com
In the context of chloro-indole derivatives, this assay is instrumental. For instance, studies on pyrimido[4,5-b]indole-based compounds have utilized the ADP-Glo GSK-3β assay to determine their inhibitory activity. scispace.com Researchers can calculate key parameters like the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. This allows for the quantitative comparison of the potency of different compounds, such as 7-Chloro-3-(1-methyl-4-piperidinyl)indole, and its analogues. nih.gov
Cell-Based Screening for Antiproliferative Activity
To assess the potential of this compound as an anticancer agent, cell-based screening assays are essential. These assays measure the compound's ability to inhibit the growth and proliferation of various cancer cell lines. Indole (B1671886) derivatives have demonstrated significant antiproliferative properties in numerous studies.
The methodology typically involves exposing different cancer cell lines to a range of concentrations of the test compound. Commonly used cell lines include Panc-1 (pancreatic cancer), MCF-7 (breast cancer), A-549 (lung cancer), and HT-29 (colon cancer). nih.govnih.gov After a set incubation period, the cell viability is measured using techniques like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results are often expressed as the GI50 value, the concentration required to inhibit cell growth by 50%.
Research on related 5-chloro-indole derivatives has shown potent antiproliferative effects, with GI50 values in the nanomolar range, sometimes outperforming reference drugs like erlotinib. nih.govnih.gov For example, certain m-piperidin-1-yl substituted 5-chloro-indole-2-carboxylates have exhibited a mean GI50 of 29 nM across a panel of cancer cell lines. nih.gov These findings highlight the importance of the chloro-indole scaffold in achieving potent antiproliferative action and provide a benchmark for evaluating this compound.
| Compound Structure | Cancer Cell Line | Activity Metric (GI50) | Reference |
|---|---|---|---|
| 5-Chloro-indole-2-carboxylate with m-piperidin-1-yl | Mean of Panel (Panc-1, MCF-7, A-549) | 29 nM | nih.gov |
| 5-Chloro-indole-2-carboxylate (unsubstituted) | Mean of 4 Cancer Cell Lines | 35 nM | nih.gov |
| 5-Chloro-3-vinyl-indole-2-carboxamide with p-2-methyl pyrrolidin-1-yl | Mean of Panel (A-549, MCF-7, Panc-1, HT-29) | 29 nM | nih.gov |
| 5-Chloro-3-vinyl-indole-2-carboxamide with p-4-morpholin-1-yl | Mean of Panel (A-549, MCF-7, Panc-1, HT-29) | 31 nM | nih.gov |
| 7-Chloro-quinoline derivative (Compound 81) | HCT116 (Colorectal Cancer) | Potent Activity | mdpi.com |
In Vitro Models for Receptor Binding Assays (e.g., CB1, 5-HT receptors)
To understand the neuropsychopharmacological potential of this compound, its interaction with central nervous system (CNS) receptors is investigated. Key targets include cannabinoid receptor 1 (CB1) and serotonin (B10506) (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes. nih.govmdpi.comnih.gov
Receptor binding assays are performed to determine the affinity of a compound for a specific receptor. These are typically competitive binding assays using cell membranes prepared from cells overexpressing the human receptor of interest (e.g., hCB1). nih.gov A radiolabeled ligand with known high affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the compound's binding affinity. A lower Ki value indicates a higher binding affinity.
Studies on chloroindole analogues of synthetic cannabinoids have demonstrated that the position of the chlorine atom on the indole core significantly affects hCB1 binding affinity. nih.gov Specifically, chlorination at the 7-position, as in the subject compound, has been shown to retain high binding affinity relative to non-chlorinated parent compounds, whereas substitution at other positions, like 4 or 5, can reduce affinity. nih.gov Similarly, chloro-indole derivatives have been identified as potent allosteric modulators of the 5-HT3 receptor, indicating that this class of compounds can significantly influence serotonergic neurotransmission. nih.gov
| Compound Class | Receptor Target | Key Finding | Reference |
|---|---|---|---|
| 7-Chloroindole (B1661978) Analogue of MDMB-CHMICA | Human Cannabinoid Receptor 1 (hCB1) | Largely retained binding affinity compared to the non-chlorinated parent compound. | nih.gov |
| 4- and 5-Chloroindole Analogue of MDMB-CHMICA | Human Cannabinoid Receptor 1 (hCB1) | Reduced binding affinity compared to the non-chlorinated parent compound. | nih.gov |
| 5-Chloroindole | 5-HT3 Receptor | Identified as a potent positive allosteric modulator (PAM). | nih.gov |
Animal Models for Neurobehavioral Studies (e.g., Elevated Plus-Maze)
Following in vitro characterization, in vivo animal models are used to assess the effects of a compound on behavior. For a substance like this compound, which may interact with CNS receptors, neurobehavioral studies are particularly relevant. The elevated plus-maze (EPM) is a widely used and validated model for assessing anxiety-related behavior in rodents. nih.gov
The apparatus consists of a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. The test relies on the natural conflict in rodents between the desire to explore a novel environment and the fear of open, elevated spaces. nih.gov Animals are placed at the center of the maze, and their behavior, including the number of entries and the time spent in the open versus the enclosed arms, is recorded over a short period, typically five minutes. Anxiolytic (anxiety-reducing) compounds tend to increase the proportion of time spent and entries into the open arms, while anxiogenic (anxiety-producing) compounds have the opposite effect. nih.gov This model allows for the screening of novel pharmacological agents for their potential effects on anxiety without the need for noxious stimuli or conditioning. nih.gov
Metabolic Stability Assessments in Preclinical Contexts
Evaluating the metabolic stability of a new compound is a crucial component of preclinical research, as it helps predict its pharmacokinetic profile, including its half-life and potential for drug-drug interactions. These assessments are typically conducted in vitro using liver microsomes from different species, including humans and rats, which contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. nih.govnih.govnih.gov
In these assays, the compound is incubated with liver microsomes and necessary cofactors (like NADPH). Samples are taken at various time points, and the concentration of the parent compound is measured using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the compound is then used to calculate its in vitro half-life and intrinsic clearance.
Studies on related indole-containing drugs, such as indapamide, have identified several metabolic pathways mediated by CYP enzymes, including dehydrogenation (aromatization of an indoline (B122111) ring to an indole) and hydroxylation. nih.gov For other indole derivatives, Phase II metabolism, such as sulphation and glucuronidation of hydroxylated metabolites, has also been observed. nih.gov By identifying the metabolic "soft spots" on a molecule, medicinal chemists can design analogues with improved metabolic stability, which is a desirable property for potential drug candidates. nih.gov
Computational Chemistry and Molecular Modeling Applications in Research on This Indole Derivative
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Chloro-3-(1-methyl-4-piperidinyl)indole, docking simulations would be employed to predict its binding mode and affinity for a specific biological target, such as a protein receptor or enzyme.
The process would involve:
Target Identification: First, a biologically relevant target for indole (B1671886) derivatives would be selected based on existing literature or preliminary experimental data.
Binding Site Prediction: The binding site on the target protein would be identified.
Docking and Scoring: The 3D structure of this compound would be docked into the identified binding site. Various scoring functions would then be used to estimate the binding affinity and rank different binding poses.
The results of these simulations would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. This information is critical for understanding the compound's potential biological activity.
Molecular Dynamics Simulations to Explore Binding Conformations
Following molecular docking, molecular dynamics (MD) simulations would be a logical next step to explore the dynamic behavior of the this compound-target complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the target.
Key applications of MD simulations in this context would include:
Binding Stability: Assessing the stability of the predicted binding pose from molecular docking.
Conformational Changes: Observing any conformational changes in the protein or the ligand upon binding.
Free Energy Calculations: Estimating the binding free energy with higher accuracy than docking scores.
These simulations would offer a deeper understanding of the binding thermodynamics and kinetics, providing a more robust validation of the proposed binding mode.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, virtual screening could be used to find other similar or diverse compounds with potentially improved activity.
Furthermore, computational methods are instrumental in lead optimization. Based on the structural insights from docking and MD simulations, medicinal chemists could rationally design derivatives of this compound with enhanced potency, selectivity, and pharmacokinetic properties. For example, modifications to the chloro, methyl, or piperidinyl groups could be explored to optimize interactions with the target.
Conformational Analysis and Ligand-Based Design
Conformational analysis of this compound would be performed to understand its preferred three-dimensional shapes in different environments. This is crucial as the bioactive conformation of a ligand is often a low-energy state that fits optimally into the target's binding site.
In the absence of a known target structure (a common scenario in the early stages of drug discovery), ligand-based drug design methods could be employed. These approaches use the structural information of a set of known active molecules to infer the properties of the target's binding site. Techniques such as pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) would be valuable in identifying the key chemical features of this compound that are essential for its biological activity.
While specific data for this compound is not available, the application of these computational chemistry and molecular modeling techniques would be a standard and essential part of its evaluation as a potential therapeutic agent.
Future Directions and Therapeutic Research Potential of 7 Chloro 3 1 Methyl 4 Piperidinyl Indole Preclinical Focus
Expanding the Scope of Biological Targets for This Indole (B1671886) Derivative
The indole nucleus is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds, exhibiting a wide array of pharmacological activities. rsc.org The introduction of a chlorine atom at the 7-position of the indole ring can significantly influence the compound's electronic properties and metabolic stability, potentially enhancing its interaction with various biological targets. nih.gov Furthermore, the 3-(1-methyl-4-piperidinyl) substituent introduces a basic nitrogen atom and a flexible aliphatic ring system, features known to be crucial for binding to a variety of receptors and enzymes.
Preclinical investigations into structurally related compounds offer insights into the potential biological targets for 7-Chloro-3-(1-methyl-4-piperidinyl)indole. For instance, various indole alkaloids have demonstrated potent anticancer activity through diverse mechanisms. nih.govmdpi.comresearchgate.netpharmatutor.orgpharmatutor.org Research into other chloro-substituted indole derivatives has revealed activity against targets such as the Epidermal Growth Factor Receptor (EGFR), which is often implicated in cancer. nih.gov Additionally, piperidine-containing compounds are being explored for their therapeutic efficacy in oncology. nih.govmdpi.com
Given this background, a comprehensive preclinical screening of this compound against a panel of kinases, G-protein coupled receptors (GPCRs), and ion channels is warranted. The structural similarities to known inhibitors suggest that this compound could modulate signaling pathways critical in cell proliferation, survival, and inflammation.
Table 1: Potential Biological Target Classes for this compound Based on Structural Analogs
| Biological Target Class | Rationale Based on Structural Components | Potential Therapeutic Area |
| Protein Kinases (e.g., EGFR) | The chloro-indole scaffold is present in known kinase inhibitors. nih.gov | Oncology |
| G-Protein Coupled Receptors (GPCRs) | The piperidine (B6355638) moiety is a common feature in ligands for various GPCRs. | Neuroscience, Inflammation |
| Ion Channels | The overall lipophilicity and basic center are conducive to ion channel modulation. | Neurological Disorders |
| Parasitic Enzymes | Chloro-substituted heterocycles and indole derivatives have shown antiparasitic activity. mdpi.comnih.govresearchgate.net | Infectious Diseases |
Design and Synthesis of Next-Generation Analogs with Enhanced Selectivity
The modular nature of this compound makes it an attractive scaffold for the design and synthesis of next-generation analogs with improved potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in guiding the chemical modifications to optimize its pharmacological profile.
Key areas for synthetic modification could include:
Substitution on the Indole Ring: Exploring the impact of different substituents at various positions of the indole nucleus could fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and selectivity for a specific target.
Modification of the Piperidine Ring: Alterations to the piperidine moiety, such as varying the N-substituent or introducing substituents on the ring itself, could influence the compound's basicity, lipophilicity, and conformational flexibility, all of which are critical determinants of biological activity.
Isosteric Replacements: Replacing the chlorine atom with other halogens or bioisosteric groups could modulate the compound's metabolic stability and target engagement.
The synthesis of such analogs would likely involve established methodologies in heterocyclic chemistry, leveraging cross-coupling reactions and functional group interconversions to build a diverse library of compounds for biological evaluation.
Potential as Chemical Probes for Biological Systems
A well-characterized small molecule with high affinity and selectivity for a specific biological target can serve as a valuable chemical probe to investigate complex biological processes. Should this compound or one of its optimized analogs demonstrate such properties, it could be developed into a powerful research tool.
The utility of this compound as a chemical probe would depend on several factors:
Potency and Selectivity: The compound must exhibit high potency for its intended target and minimal off-target effects to ensure that the observed biological outcomes are a direct result of its interaction with the target of interest.
Cellular Permeability: To be effective in cell-based assays, the compound must be able to cross the cell membrane to reach its intracellular target.
Amenability to Labeling: For applications such as fluorescence microscopy or affinity chromatography, the compound should have a position where a fluorescent tag or an affinity handle can be attached without significantly compromising its biological activity.
By using such a chemical probe, researchers could elucidate the role of its target protein in various signaling pathways and disease models, thereby validating it as a potential therapeutic target.
Emerging Applications in Specific Disease Research Areas
The chemical features of this compound suggest its potential utility in addressing significant global health challenges, including neglected tropical diseases and resistant cancers.
Neglected Tropical Diseases (NTDs): There is an urgent need for new therapeutic agents to combat NTDs, which affect over a billion people worldwide. researchgate.netmdpi.com Chloro-substituted compounds have a history of use as antiparasitic agents, and various indole derivatives have shown promising activity against parasites such as Plasmodium falciparum (malaria) and Trypanosoma species (sleeping sickness and Chagas disease). mdpi.comnih.govnih.gov The combination of a chloro-indole core with a piperidine moiety in this compound makes it a compelling candidate for screening against a panel of pathogens responsible for NTDs.
Resistant Cancers: Drug resistance remains a major obstacle in cancer therapy. mdpi.com The development of novel agents with mechanisms of action distinct from existing drugs is a critical strategy to overcome resistance. Indole alkaloids have been a source of anticancer drugs for decades, and ongoing research continues to identify new derivatives with potent activity against various cancer cell lines, including those that have developed resistance to standard chemotherapies. nih.govmdpi.comresearchgate.netpharmatutor.orgpharmatutor.orgmdpi.com The potential for this compound to inhibit novel targets or to circumvent known resistance mechanisms warrants thorough investigation in preclinical models of resistant cancers.
Table 2: Potential Applications in Specific Disease Research Areas
| Disease Area | Rationale | Research Focus |
| Neglected Tropical Diseases | The presence of a chloro-indole scaffold, a feature in some antiparasitic drugs. mdpi.comresearchgate.net | Screening against a panel of parasites including Plasmodium, Trypanosoma, and Leishmania species. |
| Resistant Cancers | Indole alkaloids have a proven track record in oncology, and novel structures may overcome resistance. nih.govmdpi.comresearchgate.netpharmatutor.orgpharmatutor.orgnih.govmdpi.com | Evaluation of cytotoxic activity against drug-resistant cancer cell lines and investigation of the mechanism of action. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for introducing the piperidinyl substituent to the indole core in derivatives like 7-Chloro-3-(1-methyl-4-piperidinyl)indole?
- Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, regioselective chlorination of indole precursors followed by substitution with 1-methyl-4-piperidinyl groups can be achieved using optimized conditions (e.g., Pd catalysis or base-mediated reactions). Evidence from analogous compounds highlights the use of Vilsmeier reagents for functionalization of indole scaffolds, enabling subsequent substitution .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : X-ray crystallography is definitive for confirming regiochemistry, as seen in studies of similar indole derivatives (e.g., monoclinic crystal systems with P21/n symmetry). Complementary techniques include H/C NMR (e.g., δ ~1.56 ppm for methyl groups, aromatic protons at δ 7.02–8.61 ppm) and high-resolution mass spectrometry (HRMS). Crystallographic data (e.g., unit cell parameters: Å, Å) provide additional validation .
Q. What safety protocols are critical when handling intermediates in the synthesis of halogenated indoles?
- Methodological Answer : Use of fume hoods, personal protective equipment (PPE), and inert atmospheres (e.g., N) is essential. Chlorinated intermediates may release toxic gases (e.g., HCl) during hydrolysis; neutralization traps and gas scrubbers are recommended. Storage at low temperatures (-20°C) and avoidance of light for photosensitive intermediates are also advised .
Advanced Research Questions
Q. How does the planarity between the indole and piperidinyl moieties influence the compound’s conformational stability and bioactivity?
- Methodological Answer : Dihedral angle analysis via crystallography (e.g., 13.28° between indole and pyrazole planes in analogs) reveals limited conjugation, suggesting steric hindrance from the methyl-piperidinyl group. Computational studies (DFT or MD simulations) can model torsional barriers and predict binding affinities in biological targets (e.g., kinases or GPCRs) .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar indole derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic proton assignments) may arise from solvent effects or paramagnetic impurities. Standardization using deuterated solvents (CDCl or DMSO-d) and 2D NMR techniques (COSY, HSQC) clarifies connectivity. For example, NOESY correlations differentiate between C-2 and C-3 substituents in crowded regions .
Q. How can reaction conditions be optimized to suppress byproducts during the coupling of piperidinyl groups to chlorinated indoles?
- Methodological Answer : Screening bases (e.g., KCO vs. EtN) and catalysts (e.g., Pd(PPh) vs. Buchwald-Hartwig ligands) improves selectivity. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (reflux vs. microwave-assisted heating) also impact yields. TLC or HPLC monitoring identifies intermediates, enabling real-time adjustments .
Q. What role does the 7-chloro substituent play in modulating electronic properties and reactivity?
- Methodological Answer : Electron-withdrawing chloro groups increase electrophilicity at the C-3 position, facilitating nucleophilic substitution. Cyclic voltammetry (CV) and Hammett plots quantify electronic effects, while XPS confirms charge distribution. Comparative studies with fluoro or methyl analogs reveal substituent-dependent reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
